molecular formula C18H30N2 B13891811 2,2-dimethyl-N-(1-phenyl-2-piperidin-1-ylethyl)propan-1-amine

2,2-dimethyl-N-(1-phenyl-2-piperidin-1-ylethyl)propan-1-amine

Cat. No.: B13891811
M. Wt: 274.4 g/mol
InChI Key: RUWFXOINQANLGF-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(1-phenyl-2-piperidin-1-ylethyl)propan-1-amine: is a complex organic compound that features a piperidine ring, a phenyl group, and a dimethylated propanamine structure. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-N-(1-phenyl-2-piperidin-1-ylethyl)propan-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with a phenyl-substituted alkyl halide, followed by reductive amination to introduce the amine group. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or Raney nickel can be employed to facilitate hydrogenation steps, ensuring high purity and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.

    Reduction: Reduction reactions can be used to modify the phenyl group or the piperidine ring, often employing reagents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(1-phenyl-2-piperidin-1-ylethyl)propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperidine ring allows the compound to mimic the structure of natural neurotransmitters, facilitating binding to receptors and modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 2,2-dimethyl-N-(1-phenyl-2-piperidin-1-ylethyl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its combination of a piperidine ring with a phenyl group and a dimethylated propanamine structure makes it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

2,2-dimethyl-N-(1-phenyl-2-piperidin-1-ylethyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2/c1-18(2,3)15-19-17(16-10-6-4-7-11-16)14-20-12-8-5-9-13-20/h4,6-7,10-11,17,19H,5,8-9,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWFXOINQANLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC(CN1CCCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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